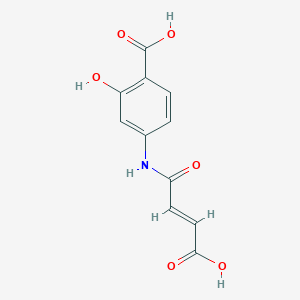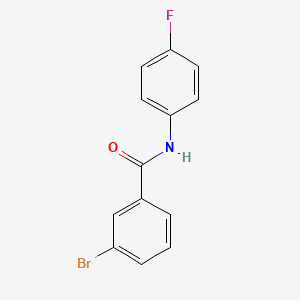
3-bromo-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H9BrFNO/c14-10-3-1-2-9 (8-10)13 (17)16-12-6-4-11 (15)5-7-12/h1-8H, (H,16,17) . This structure is also available as a 2d Mol file or as a computed 3d SD file .
Applications De Recherche Scientifique
1. Synthesis and Characterization
3-Bromo-N-(4-fluorophenyl)benzamide has been studied in terms of its synthesis and characterization. Suchetan et al. (2016) reported on the crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides, demonstrating the importance of structural analysis in understanding the properties of these compounds (Suchetan et al., 2016).
2. Antimicrobial and Antipathogenic Activities
Compounds related to this compound, such as various acylthioureas, have been synthesized and tested for their interaction with bacterial cells. Limban et al. (2011) explored their anti-pathogenic activity, finding significant effects especially on Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
3. Polymorphism and Crystal Structures
Investigations into the polymorphic behavior of related benzamide derivatives have been conducted. Chopra and Row (2008) identified concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide due to disorder in the crystal structure (Chopra & Row, 2008).
4. Intermolecular Interactions
Shukla et al. (2018) analyzed the role of different intermolecular interactions in the polymorphic modifications of related benzamide derivatives, revealing insights into the formation of different polymorphic forms due to these interactions (Shukla et al., 2018).
5. Potential Antimalarial Properties
Research by Banerjee et al. (2011) on bromo-benzothiophene carboxamide derivatives, which share structural similarities with this compound, revealed their potential as antimalarials. They found these compounds to be potent inhibitors of Plasmodium falciparum Enoyl‐ACP reductase, indicating their promise in antimalarial drug development (Banerjee et al., 2011).
Propriétés
IUPAC Name |
3-bromo-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALCKMXGUGIREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

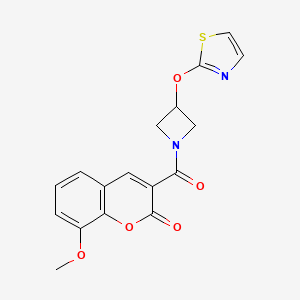

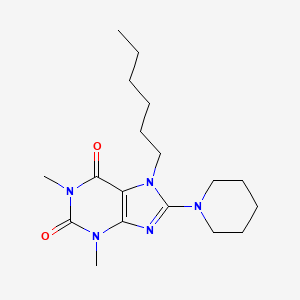
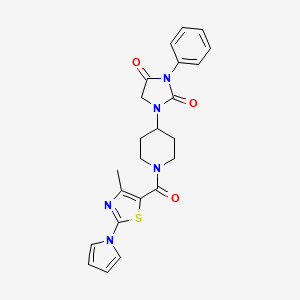
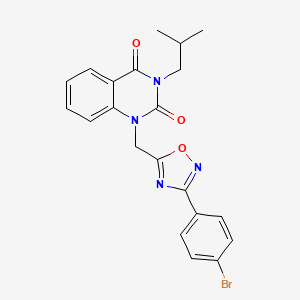
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2897030.png)
![N-isobutyl-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897033.png)
![6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2897035.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2897041.png)
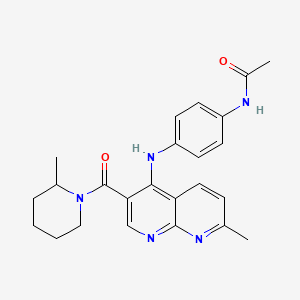

![6-Aminopyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2897045.png)
